

# A Technical Guide to 5,6-Dimethoxy-1-benzothiophene-2-carboxylic acid

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## Compound of Interest

Compound Name: 5,6-Dimethoxy-1-benzothiophene-2-carboxylic acid

Cat. No.: B1296206

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Subject: In-depth Technical Whitepaper on the Core Chemical Properties, Synthesis, and Applications of **5,6-Dimethoxy-1-benzothiophene-2-carboxylic acid**

## Introduction

**5,6-Dimethoxy-1-benzothiophene-2-carboxylic acid** is a sulfur-containing aromatic heterocyclic compound. Its molecular structure is built upon a benzothiophene core, which is a bicyclic system consisting of a fused benzene and thiophene ring. This core is further functionalized with two methoxy groups at the 5 and 6 positions and a carboxylic acid group at the 2 position. While not extensively documented in all aspects, this compound serves as a crucial building block and starting material in various fields, particularly in medicinal chemistry and materials science.<sup>[1]</sup> Its unique arrangement of functional groups—a carboxylic acid for derivatization, methoxy groups influencing electronic properties, and a rigid heterocyclic scaffold—makes it a valuable precursor for the synthesis of more complex molecules with tailored biological activities or material properties.<sup>[1]</sup> This guide provides a consolidated overview of its known chemical properties, a representative synthesis protocol, and its applications in research and development.

## Core Chemical and Physical Properties

The fundamental properties of **5,6-Dimethoxy-1-benzothiophene-2-carboxylic acid** are summarized below. The data is compiled from various chemical databases and represents both experimentally determined and computationally predicted values.

**Table 1: Physical and Chemical Properties**

Property	Value	Source
Appearance	Solid	
Melting Point	255-257 °C	[1]
Boiling Point	424.7 °C at 760 mmHg	[1]
Flash Point	210.7 °C	[1]
Density	1.372 g/cm <sup>3</sup>	[1]
Vapor Pressure	5.69E-08 mmHg at 25°C	[1]
Refractive Index	1.643	[1]
pKa (Predicted)	3.52 ± 0.30	[1]
Storage Temp.	2-8°C (Protect from light)	[1]

**Table 2: Computed Molecular Properties**

Property	Value	Source
Molecular Formula	C <sub>11</sub> H <sub>10</sub> O <sub>4</sub> S	[1][2]
Molecular Weight	238.26 g/mol	[2]
Exact Mass	238.02997997 Da	[2]
XLogP3 (Lipophilicity)	2.7	[2]
Topological Polar Surface Area	84 Å <sup>2</sup>	[2]
Hydrogen Bond Donor Count	1	[2]
Hydrogen Bond Acceptor Count	4	[2]
Rotatable Bond Count	3	[2]

**Table 3: Chemical Identifiers**

Identifier	Value
IUPAC Name	5,6-dimethoxy-1-benzothiophene-2-carboxylic acid
CAS Number	23046-03-9
PubChem CID	268620
SMILES	<chem>COC1=C(C=C2C(=C1)C=C(S2)C(=O)O)OC</chem>
InChI Key	LIZUZUKHOVUSNS-UHFFFAOYSA-N

## Synthesis and Experimental Protocols

While a specific, peer-reviewed synthesis protocol for **5,6-Dimethoxy-1-benzothiophene-2-carboxylic acid** is not readily available in the surveyed literature, its structure lends itself to established synthetic routes for benzothiophene derivatives. A common and effective method involves the intramolecular cyclization of a substituted acetophenone derivative. The following is a representative, generalized protocol based on similar syntheses.

### Representative Experimental Protocol: Intramolecular Cyclization Route

This protocol describes a plausible two-step synthesis starting from a commercially available precursor, 3,4-dimethoxythiophenol.

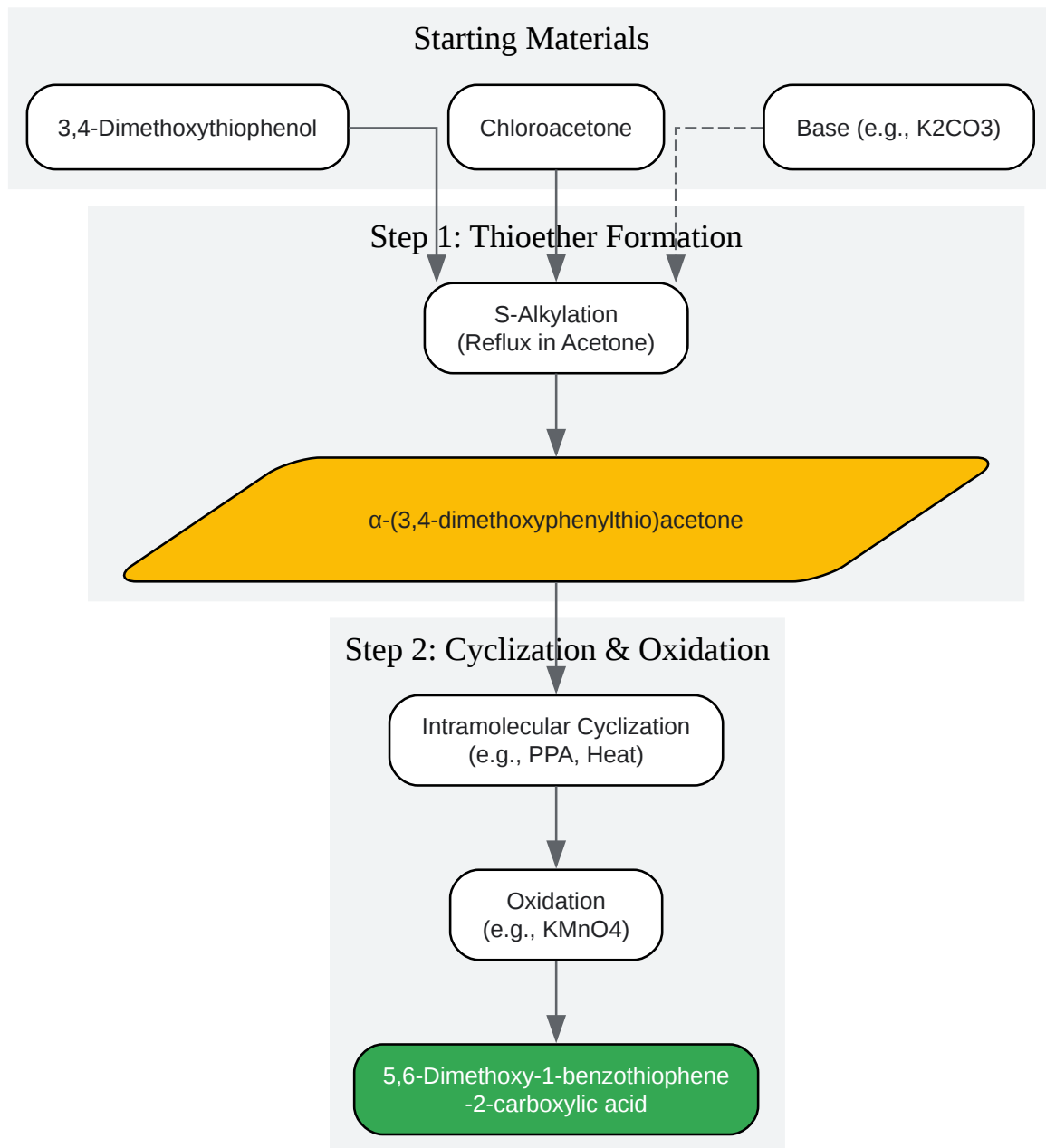
#### Step 1: Synthesis of $\alpha$ -(3,4-dimethoxyphenylthio)acetone

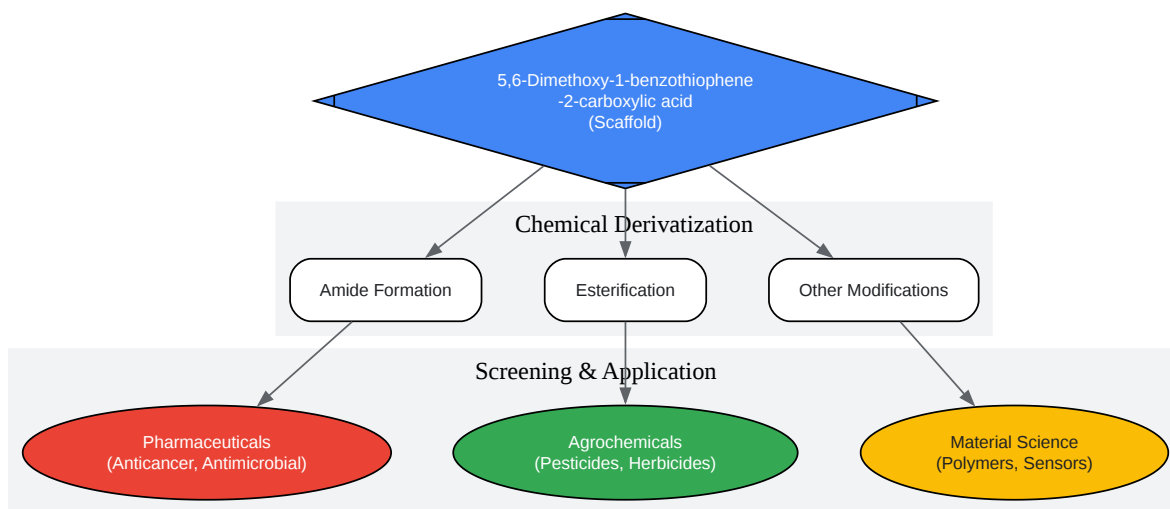
- To a stirred solution of 3,4-dimethoxythiophenol (1 equivalent) in a suitable solvent such as acetone or ethanol, add a base like potassium carbonate (1.5 equivalents).
- To this mixture, add chloroacetone (1.1 equivalents) dropwise at room temperature.
- Heat the reaction mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).
- Upon completion, cool the mixture to room temperature and filter off the inorganic salts.

- Evaporate the solvent under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel to yield the thioether intermediate.

#### Step 2: Cyclization and Carboxylation

- The thioether intermediate (1 equivalent) is added to a strong acid catalyst, such as polyphosphoric acid (PPA) or methanesulfonic acid.
- The mixture is heated (typically 80-110°C) to induce intramolecular electrophilic cyclization, forming the benzothiophene ring.
- The reaction is monitored by TLC. Once the starting material is consumed, the reaction is quenched by carefully pouring the mixture onto ice water.
- The resulting precipitate is collected by filtration. This intermediate would be a derivative at the 2-position (e.g., a methyl group from the acetone precursor).
- The substituent at the 2-position is then oxidized to a carboxylic acid. For example, if the group is a methyl group, a strong oxidizing agent like potassium permanganate (KMnO<sub>4</sub>) can be used under basic conditions, followed by acidification to yield the final product, **5,6-Dimethoxy-1-benzothiophene-2-carboxylic acid**.
- The final product is purified by recrystallization from a suitable solvent system (e.g., ethanol/water).





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## References

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- 2. 5,6-Dimethoxy-1-benzothiophene-2-carboxylic acid | C<sub>11</sub>H<sub>10</sub>O<sub>4</sub>S | CID 268620 - PubChem [[pubchem.ncbi.nlm.nih.gov](https://pubchem.ncbi.nlm.nih.gov)]
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